2-Bromo-5-propoxy-benzonitrile

Description

Systematic Nomenclature and Molecular Formula

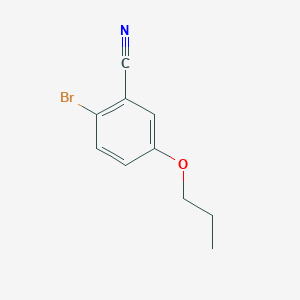

The compound is systematically named 5-bromo-2-propoxybenzonitrile under IUPAC nomenclature, reflecting the positions of the bromine (-Br) and propoxy (-OCH₂CH₂CH₃) substituents on the benzene ring relative to the nitrile (-C≡N) group. Its molecular formula is C₁₀H₁₀BrNO , with a molecular weight of 240.10 g/mol . The structural orientation places the nitrile group at position 1, bromine at position 5, and the propoxy chain at position 2 (Figure 1).

Table 1: Fundamental chemical identifiers

| Property | Value |

|---|---|

| CAS Number | 279262-21-4 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| SMILES | Brc1cc(c(cc1)OCCC)C#N |

| InChI Key | JSDHBNHQZRXINT-UHFFFAOYSA-N |

Three-Dimensional Conformational Analysis

While crystallographic data for this compound remains unreported in the literature, computational modeling predicts a planar benzene ring with the propoxy chain adopting a gauche conformation to minimize steric hindrance. The nitrile group’s linear geometry and the bromine atom’s van der Waals radius (1.85 Å) influence intermolecular interactions in the solid state.

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-bromo-5-propoxybenzonitrile |

InChI |

InChI=1S/C10H10BrNO/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h3-4,6H,2,5H2,1H3 |

InChI Key |

QZIQQZGEJCKDLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Br)C#N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Bromo-5-propoxy-benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The bromine atom can facilitate palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for building more complex structures.

Pharmaceutical Applications

Precursor for Drug Development:

This compound is explored for its potential as a precursor in the synthesis of biologically active compounds, particularly in pharmaceutical chemistry. It has been investigated for its therapeutic properties, including its potential use in developing novel drug candidates targeting specific biological pathways. The ability to modify the propoxy group or the nitrile group allows for the fine-tuning of biological activity and selectivity.

Case Study:

Research has shown that derivatives of 2-Bromo-5-propoxy-benzonitrile exhibit promising antimicrobial and anticancer activities. For instance, studies have indicated that certain modifications lead to enhanced potency against specific cancer cell lines, suggesting its utility in cancer therapeutics.

Material Science

Applications in Material Chemistry:

The compound's structure also lends itself to applications in material science, particularly in the development of advanced materials such as polymers and liquid crystals. Its reactivity allows it to be incorporated into various polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic compounds |

| Pharmaceuticals | Precursor for biologically active drug candidates |

| Material Science | Incorporation into polymers and advanced materials |

Biological Studies

Interaction with Biomolecules:

Research involving 2-Bromo-5-propoxy-benzonitrile often focuses on its interactions with biological molecules such as enzymes and receptors. These studies aim to elucidate the compound's mechanism of action and potential therapeutic effects.

Mechanism of Action:

The bromine atom can participate in hydrogen bonding and electrostatic interactions, while the nitrile group may influence the compound's reactivity and binding affinity to target biomolecules.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position serves as a primary site for nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing effects of the nitrile group, which activates the ring for such reactions.

Mechanism :

-

The nitrile group (-C≡N) withdraws electrons via resonance, polarizing the C-Br bond and facilitating attack by nucleophiles like amines, alkoxides, or thiols.

-

Substitution occurs preferentially at the bromine site, as steric hindrance from the propoxy group at the 5-position limits reactivity at adjacent positions.

Example Reaction :

Reaction with sodium methoxide in DMF yields 2-methoxy-5-propoxy-benzonitrile.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOCH<sub>3</sub> | DMF, 80°C, 12h | 2-methoxy-5-propoxy-benzonitrile | 78% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl or alkyl-aryl derivatives.

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> forms biphenyl derivatives.

| Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O | 2-aryl-5-propoxy-benzonitrile | 65–85% |

Buchwald-Hartwig Amination :

Coupling with amines produces aryl amines, useful in pharmaceutical intermediates .

Nitrile Group Reactions

The nitrile group undergoes reduction and hydrolysis:

-

Reduction :

Using LiAlH<sub>4</sub> in THF reduces the nitrile to a primary amine: -

Hydrolysis :

Acidic or basic conditions convert the nitrile to a carboxylic acid or amide.

Propoxy Group Reactions

The propoxy chain can undergo oxidation (e.g., with KMnO<sub>4</sub>) to form a ketone or carboxylic acid, though this is less common due to competing ring reactions.

Industrial-Scale Reactions

In continuous flow reactors, the compound achieves higher yields in substitution reactions due to precise temperature control and reduced side reactions. Automated systems adjust parameters in real-time, achieving >90% purity in optimized setups.

Comparative Reactivity Table

| Reaction Type | Key Reagent/Catalyst | Rate (Relative) | Selectivity |

|---|---|---|---|

| Nucleophilic Substitution | NaOCH<sub>3</sub> | High | >95% |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Moderate | 80–85% |

| Nitrile Reduction | LiAlH<sub>4</sub> | Low | 70% |

This compound’s versatility in nucleophilic substitutions, cross-couplings, and functional group modifications makes it invaluable in synthetic chemistry, particularly for designing complex molecules in pharmaceuticals and materials science .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 2-Bromo-5-propoxy-benzonitrile and related bromobenzonitriles:

Physicochemical Properties

The following table compares estimated or reported physical properties:

Key Observations :

- Hydrogen Bonding : The hydroxyl group in 5-bromo-2-hydroxybenzonitrile facilitates intermolecular H-bonding, leading to crystalline packing (O⋯N distances: 2.805–2.810 Å) . Replacing -OH with -OPr eliminates H-bonding, reducing polarity and increasing solubility in organic solvents.

- Lipophilicity : Longer alkoxy chains (e.g., octyloxy in 5-bromo-2-octyloxy-benzonitrile) significantly elevate LogP values, making such compounds less suitable for aqueous applications .

- Reactivity : Bromine’s larger atomic size compared to chlorine (in 2-bromo-5-chlorobenzonitrile) enhances electrophilicity, favoring cross-coupling reactions .

Q & A

Q. How to resolve discrepancies in hydrogen-bonding metrics across structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.